2-(2-Methoxyphenyl)butanedioic acid
Overview
Description
2-(2-Methoxyphenyl)butanedioic acid, also known as homovanillic acid, is a metabolite of dopamine and norepinephrine. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)butanedioic acid can be achieved through various methods. One common method involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the oxidation of 3-(2-methoxyphenyl)propan-1-ol using an oxidizing agent such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of sugar solutions in the presence of specific molds. This method is advantageous due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: this compound can be oxidized to 3-(2-methoxyphenyl)succinic anhydride.
Reduction: Reduction yields 3-(2-methoxyphenyl)propan-1-ol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methoxyphenyl)butanedioic acid is a versatile compound with applications in various fields:
Chemistry: Used as a precursor in organic synthesis for the production of more complex molecules.
Biology: Studied for its role as a metabolite in dopamine and norepinephrine pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain neurological conditions.
Industry: Utilized in the production of biodegradable polymers and as a food additive for acidity regulation
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolite in the dopamine and norepinephrine pathways, influencing neurotransmitter levels and activity. The compound can also interact with succinate receptors, such as SUCNR1, which are involved in various cellular processes .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylacetic acid
Comparison: 2-(2-Methoxyphenyl)butanedioic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique role as a metabolite in neurotransmitter pathways and exhibits specific reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGQIHZFKTWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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